3-chloropyrazine-2-carboxylic Acid
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 3-chloropyrazine-2-carboxylic acid involves strategic organic reactions that allow for the introduction of functional groups and structural motifs characteristic of the target molecule. For instance, cyclooligomerization under microwave irradiation and subsequent transformation processes have been utilized to produce carboxylic acid functionalized ortho-linked oxacalix[2]benzene[2]pyrazine structures. These methods demonstrate the versatility of synthetic approaches in constructing complex pyrazine-containing frameworks with specific functionalities (Kong et al., 2012).
Molecular Structure Analysis
The molecular structure of 3-chloropyrazine-2-carboxylic acid and related compounds has been examined through various spectroscopic and crystallographic techniques, revealing detailed information about their geometric and electronic features. For example, X-ray diffraction studies have provided insights into the conformations, hydrogen bonding patterns, and overall solid-state architectures of pyrazine derivatives, illustrating the influence of substituents on molecular arrangement and stability (Smith et al., 1995).
Chemical Reactions and Properties
3-Chloropyrazine-2-carboxylic acid participates in a variety of chemical reactions that underscore its reactivity and potential for further functionalization. Reactions with transition metal ions have led to the formation of metal-containing supramolecular complexes, highlighting the coordination chemistry of pyrazine derivatives and their application in constructing metal-organic frameworks (Kong et al., 2012). Furthermore, the presence of the carboxylic acid group enables typical acid-base reactions, esterification, and amide formation, expanding the utility of this compound in organic synthesis and material science.
Scientific Research Applications
Anti-Inflammatory and Analgesic Properties : 2-Arylimidazo[1,2-a]pyrazine-3-carboxylic acids, synthesized from 3-Chloropyrazine-2-carboxylic Acid, have shown potent anti-inflammatory and analgesic properties. Compounds 8c and 8e were identified as the most potent in this category (Abignente et al., 1993).
Antituberculotic Activity : The amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid, among others, has exhibited high antituberculotic activity and lipophilicity (Doležal et al., 2002). Additionally, 6-chloro-N-octylpyrazine-2-carboxamide has shown potential as a novel anti-tuberculosis agent, with molecular docking studies suggesting effective bioactivity against Mycobacterium tuberculosis (Aijijiyah et al., 2020).
Metal-Mediated Supramolecular Complex Formation : Carboxylic acid functionalized ortho-linked oxacalix[2]benzene[2]pyrazine has been synthesized and found to exhibit metal-mediated self-assembly, forming metal-containing supramolecular complexes (Kong et al., 2012).
Photosynthesis Inhibition : Anilides of substituted pyrazine-2-carboxylic acids have shown moderate inhibitory effects on oxygen evaporation in spinach chloroplasts, particularly the 5-chloro-2-hydroxyanilide of 6-chloropyrazine-2-carboxylic acid (Doležal et al., 1999).
Antimycobacterial, Antifungal, and Herbicidal Activity : Synthesized anilides of substituted pyrazine-2-carboxylic acids have demonstrated significant antimycobacterial, antifungal, and photosynthesis-inhibiting activity, with applications in agriculture and pharmaceuticals (Doležal et al., 2001).
Flavonolignan Production in Plants : Substituted amides of pyrazine-2-carboxylic acids have been shown to increase flavonolignan production in Silybum marianum in vitro, indicating potential as herbicides (Tumova et al., 2005).
Synthesis of Novel Insecticides : The synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, derived from 3-Chloropyrazine-2-carboxylic Acid, provides an efficient method for producing chlor-antraniliprole, a new insecticide (Niu Wen-bo, 2011).
Antituberculous and Antifungal Applications : Several pyrazine derivatives, including 6-alkoxypyrazine-2-carboxylic acids and arylsulfanylpyrazinecarboxylic acid derivatives, have shown potential for antituberculous and antifungal applications in pharmaceutical research (Foks & Manowska, 1976; Jampílek et al., 2007).
Safety And Hazards
properties
IUPAC Name |
3-chloropyrazine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O2/c6-4-3(5(9)10)7-1-2-8-4/h1-2H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRPVXLESNMKLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363557 | |
Record name | 3-chloropyrazine-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloropyrazine-2-carboxylic Acid | |
CAS RN |
27398-39-6 | |
Record name | 3-chloropyrazine-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-2-pyrazine-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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